(R)-2-(4-Hydroxyphenoxy)propanoic acid
Overview
Description
- (R)-2-(4-Hydroxyphenoxy)propanoic acid ((R)-HPOPA) is an important intermediate for the synthesis of optically pure aryloxyphenoxypropionic acid herbicides (Hu et al., 2019).
Synthesis Analysis
- A technical improvement for synthesizing R-(+)-2-(4-hydroxyphenoxy)propionic acid, an intermediate of phenoxy-carboxylic herbicides, was reported, achieving a total yield of 48.2% (Shen Yong-cun, 2006).
- Another approach for synthesizing this compound used optical L-Alanine as the starting material, achieving a yield of 71.1% (Wu Chun-le, 2015).
Molecular Structure Analysis
- Synthesis and crystal structure analysis of R-(+)-2-(4-hydroxyphenoxy)propionate derivatives was carried out using X-ray single-crystal diffraction (Han Cui-pin, 2015).
Chemical Reactions and Properties
- The compound's synthesis process has advantages like low toxicity of reagents, simple manipulations, and low equipment requirements, suitable for industrialized production (Z. Haiyan et al., 2020).
Physical Properties Analysis
- The solubilities of R-(+)-2-(4-hydroxyphenoxy)propanoic acid in various solvents were determined, and it was found that solubilities increase with the increasing mole fraction of ethanol in methanol-ethanol mixtures (Liu et al., 2018).
Chemical Properties Analysis
- Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy)propionic acid achieved an enantiomeric excess of up to >99% (Barton et al., 1990).
Scientific Research Applications
Summary of the Application
R-HPPA is a key intermediate for the production of phenoxypropionic acid herbicides, which are known for their high efficacy, low toxicity, wide herbicidal spectrum, long application period, and high safety to crops .
Methods of Application or Experimental Procedures
R-HPPA can be biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases . In one study, an efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . In another study, a convenient and safe 96-well microplate assay method with sodium nitrite (NaNO2) as a chromogenic reagent was proposed and optimized .
Results or Outcomes
The high-throughput screening method was successfully used in the identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants. The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA . In the second study, two fungi species, Penicillium oxalicum A5 and Aspergillus versicolor A12, were identified with conversion rates of R-HPPA from 10 g/L R-PPA reaching 21.18% and 40.24%, respectively .
2. Regioselective Preparation of R-HPPA
Summary of the Application
R-HPPA is used as a pivotal intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicide .
Methods of Application or Experimental Procedures
18O-labeling experiments showed that the phenolic hydroxyl in HPOPA originated from H2O2, which establishes that the reaction is mechanistically a peroxygenation .
Results or Outcomes
The reaction yielded the desired R-isomer of HPOPA with an enantiomeric excess of 60% . The phenolic hydroxyl in HPOPA was shown to originate from H2O2, confirming the reaction as a peroxygenation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(4-hydroxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHDXGKQHFBNW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20240360 | |
Record name | (R)-2-(4-Hydroxyphenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20240360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Hydroxyphenoxy)propanoic acid | |
CAS RN |
94050-90-5 | |
Record name | (2R)-2-(4-Hydroxyphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94050-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyphenoxy propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094050905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-(4-Hydroxyphenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20240360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(4-hydroxyphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPHENOXY PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSI8A5QG10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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